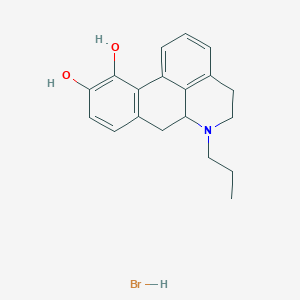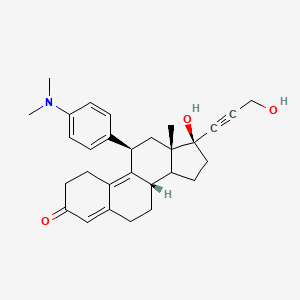
Mifepristone, Hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mifepristone, also known as RU-486, is a synthetic steroid with antiprogestogen and antiglucocorticoid properties. It is primarily used in combination with misoprostol to induce medical abortion during early pregnancy. Mifepristone works by blocking the effects of progesterone, a hormone necessary for pregnancy maintenance, leading to the termination of pregnancy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Mifepristone is synthesized through a multi-step process involving several key intermediates. The synthesis typically starts with the preparation of 17α-hydroxyprogesterone, which undergoes a series of chemical reactions including alkylation, oxidation, and reduction to yield the final product. The reaction conditions often involve the use of strong bases, oxidizing agents, and reducing agents under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of mifepristone involves large-scale synthesis using similar chemical routes as in laboratory preparation but optimized for efficiency and yield. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Mifepristone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of mifepristone, which can be further analyzed for their pharmacological properties .
Applications De Recherche Scientifique
Mifepristone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroid synthesis and reaction mechanisms.
Biology: Investigated for its effects on hormone receptors and cellular pathways.
Medicine: Primarily used for medical abortion and treatment of conditions like Cushing’s syndrome and endometriosis.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
Mifepristone exerts its effects by competitively binding to progesterone receptors, thereby blocking the action of progesterone. This leads to the breakdown of the uterine lining and termination of pregnancy. Additionally, mifepristone acts as a glucocorticoid receptor antagonist, which is useful in treating conditions like Cushing’s syndrome. The molecular targets include progesterone and glucocorticoid receptors, and the pathways involved are related to hormone signaling and regulation .
Comparaison Avec Des Composés Similaires
Mifepristone is part of a larger family of progesterone receptor ligands, which includes:
Progesterone: A natural hormone with pure agonist properties.
Asoprisnil: A selective progesterone receptor modulator with mixed agonist-antagonist properties.
Ulipristal acetate: Another selective progesterone receptor modulator used for emergency contraception.
Mifepristone is unique due to its strong antagonistic effects on both progesterone and glucocorticoid receptors, making it highly effective for medical abortion and other therapeutic applications .
Propriétés
Formule moléculaire |
C29H35NO3 |
|---|---|
Poids moléculaire |
445.6 g/mol |
Nom IUPAC |
(8S,11R,13S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C29H35NO3/c1-28-18-25(19-5-8-21(9-6-19)30(2)3)27-23-12-10-22(32)17-20(23)7-11-24(27)26(28)13-15-29(28,33)14-4-16-31/h5-6,8-9,17,24-26,31,33H,7,10-13,15-16,18H2,1-3H3/t24-,25+,26?,28-,29-/m0/s1 |
Clé InChI |
ULLTWLWXPJPTQG-VIQYZFISSA-N |
SMILES isomérique |
C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3C1CC[C@]2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
SMILES canonique |
CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C#CCO)O)C5=CC=C(C=C5)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



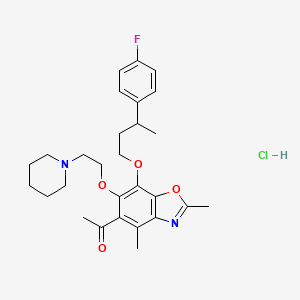
![N-[3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764257.png)
![5-(3-chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic acid;hydrochloride](/img/structure/B10764262.png)
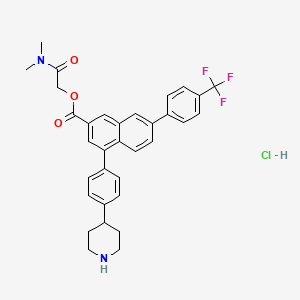
![N'-[(2S,3R)-3-amino-2-hydroxy-5-propan-2-ylsulfanylpentanoyl]-3-chlorobenzohydrazide;hydrochloride](/img/structure/B10764277.png)
![N-[3-cyclohexyl-1-[(3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl)amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B10764279.png)
![N-[3-[(2E)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B10764289.png)
![2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride](/img/structure/B10764295.png)
![(Z)-6-[(2R,3S)-3-[[(4-chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid;N-cyclohexylcyclohexanamine](/img/structure/B10764310.png)
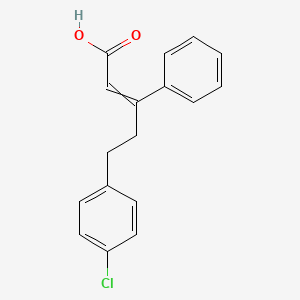

![4-[4-(4-fluorophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine;hydrochloride](/img/structure/B10764333.png)
